4-Chloro-5-{[(2-methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
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Overview
Description
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one is a chemical compound with a unique structure that includes a chloro group, an isoxazole ring, and a thioether linkage. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
The synthesis of 4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The thioether linkage is introduced by reacting the intermediate with a suitable thiol, such as 2-methylallyl thiol, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the cleavage of the thioether linkage.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or alkoxides replace the chlorine atom.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and thioether linkage play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The isoxazole ring may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one can be compared with similar compounds such as:
4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazole: Lacks the ketone group, which may affect its reactivity and biological activity.
5-(((2-Methylallyl)thio)methyl)isoxazol-3(2H)-one: Lacks the chloro group, potentially altering its chemical properties and applications.
4-Chloro-5-methylisoxazol-3(2H)-one: Lacks the thioether linkage, which may influence its interaction with biological targets.
The uniqueness of 4-Chloro-5-(((2-methylallyl)thio)methyl)isoxazol-3(2H)-one lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
89660-98-0 |
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Molecular Formula |
C8H10ClNO2S |
Molecular Weight |
219.69 g/mol |
IUPAC Name |
4-chloro-5-(2-methylprop-2-enylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H10ClNO2S/c1-5(2)3-13-4-6-7(9)8(11)10-12-6/h1,3-4H2,2H3,(H,10,11) |
InChI Key |
RNMHQZIUNGHLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSCC1=C(C(=O)NO1)Cl |
Origin of Product |
United States |
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